Single-Dose Secnidazole vs. 7-Day Metronidazole in Bacterial Vaginosis: Phase III Non-Inferiority Results
In a multicenter, double-blind, double-dummy, randomized Phase III non-inferiority study (n=577), a single 2 g oral dose of secnidazole demonstrated therapeutic equivalence to a 7-day course of metronidazole (500 mg twice daily) for bacterial vaginosis. The primary endpoint—therapeutic cure at day 28 (defined as resolution of vaginal discharge, positive KOH whiff test, vaginal pH >4.5, and Nugent score >7)—was met [1].
| Evidence Dimension | Therapeutic cure rate at day 28 (mITT population) |
|---|---|
| Target Compound Data | 60.1% (146/243 patients) |
| Comparator Or Baseline | Metronidazole: 59.5% (141/237 patients) |
| Quantified Difference | +0.6 percentage points; 95% CI: [-0.082; 0.0094] with non-inferiority margin of 10% |
| Conditions | Multicenter, double-blind, double-dummy, randomized Phase III trial; secnidazole 2 g single oral dose vs. metronidazole 500 mg twice daily for 7 days |
Why This Matters
Equivalent efficacy achieved with 1 dose versus 14 doses translates to reduced pill burden and improved adherence potential without compromising clinical outcome.
- [1] Bohbot JM, et al. Treatment of Bacterial Vaginosis: A Multicenter, Double-Blind, Double-Dummy, Randomised Phase III Study Comparing Secnidazole and Metronidazole. Infect Dis Obstet Gynecol. 2010;2010:705692. doi:10.1155/2010/705692. PMID:20953350. View Source
